4-formylphenyl 3-chlorobenzoate

Physical organic chemistry Linear free-energy relationships Hammett substituent constants

4-Formylphenyl 3-chlorobenzoate (CAS not universally cataloged; IUPAC: 4-formylphenyl 3-chlorobenzoate) is a bifunctional aromatic ester with molecular formula C14H9ClO3 and molecular weight 260.67 g/mol that combines a para-formyl (–CHO) electrophilic handle on one phenyl ring with a meta-chloro substituent on the benzoyl ring. This compound belongs to the class of formylphenyl chlorobenzoate positional isomers, where the chlorine substitution pattern (ortho, meta, or para) critically governs electronic character, hydrolytic stability, and bioactivity profiles—making direct isomer substitution scientifically inadvisable without validation.

Molecular Formula C14H9ClO3
Molecular Weight 260.67 g/mol
Cat. No. B5868651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-formylphenyl 3-chlorobenzoate
Molecular FormulaC14H9ClO3
Molecular Weight260.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=O
InChIInChI=1S/C14H9ClO3/c15-12-3-1-2-11(8-12)14(17)18-13-6-4-10(9-16)5-7-13/h1-9H
InChIKeyPYRBZQOWKGYLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formylphenyl 3-Chlorobenzoate: Structural Identity and Class Context for Procurement Decision-Making


4-Formylphenyl 3-chlorobenzoate (CAS not universally cataloged; IUPAC: 4-formylphenyl 3-chlorobenzoate) is a bifunctional aromatic ester with molecular formula C14H9ClO3 and molecular weight 260.67 g/mol that combines a para-formyl (–CHO) electrophilic handle on one phenyl ring with a meta-chloro substituent on the benzoyl ring . This compound belongs to the class of formylphenyl chlorobenzoate positional isomers, where the chlorine substitution pattern (ortho, meta, or para) critically governs electronic character, hydrolytic stability, and bioactivity profiles—making direct isomer substitution scientifically inadvisable without validation [1].

Why 4-Formylphenyl 3-Chlorobenzoate Cannot Be Interchanged with In-Class Analogs: The Meta-Chloro Differentiation Problem


Substituting 4-formylphenyl 3-chlorobenzoate with its para-chloro (4-chlorobenzoate) or ortho-chloro (2-chlorobenzoate) isomers introduces non-trivial shifts in electronic character, steric profile, and biological performance that propagate through downstream synthetic pathways and assay outcomes. The meta-chloro substituent exerts an electron-withdrawing Hammett σm value of +0.373—substantially larger than the σp of +0.227 for the para isomer—meaning the carbonyl carbon electrophilicity, ester hydrolysis rate, and aldehyde reactivity are systematically altered in a quantifiable manner [1]. These electronic perturbations are compounded by steric and conformational effects unique to each positional isomer, rendering head-to-head biological data from one isomer inapplicable to another and necessitating compound-specific evidence for procurement decisions [2].

4-Formylphenyl 3-Chlorobenzoate: Quantitative Differentiation Evidence Against Closest Analogs


Electronic Effect Differentiation: Meta-Chloro Hammett σm vs. Para-Chloro σp Governs Carbonyl Reactivity

The meta-chloro substituent on 4-formylphenyl 3-chlorobenzoate possesses a Hammett σm value of +0.373, compared with +0.227 for the para-chloro in 4-formylphenyl 4-chlorobenzoate—a 64% stronger electron-withdrawing effect. This directly translates to a more electrophilic ester carbonyl carbon in the 3-chloro isomer, accelerating nucleophilic acyl substitution and alkaline hydrolysis rates proportional to the Hammett ρ value (ρ ≈ 1.7–2.44 for phenyl benzoate hydrolysis in aqueous systems) [1][2]. Users selecting the meta-chloro isomer over para-chloro can expect systematically faster ester cleavage kinetics and enhanced aldehyde electrophilicity in downstream condensation reactions—a critical consideration when reaction rate reproducibility is required .

Physical organic chemistry Linear free-energy relationships Hammett substituent constants

Lipophilicity Divergence: XLogP3 Difference Between Meta-Chloro and Para-Chloro Regioisomers Alters Partitioning Behavior

The regioisomer 3-formylphenyl 4-chlorobenzoate (closest available surrogate for 4-formylphenyl 3-chlorobenzoate because the chlorine is on the benzoyl ring in the para position) has a PubChem-computed XLogP3 of 3.4 [1]. The direct para-chloro isomer 4-formylphenyl 4-chlorobenzoate has a predicted LogP of approximately 3.59 (ACD/Labs) based on the 2-formylphenyl 4-chlorobenzoate scaffold [2]. The ~0.2 LogP unit difference, while modest, corresponds to a ~1.6-fold difference in octanol/water partition coefficient, sufficient to affect extraction efficiency, chromatographic retention time, and membrane permeability in biological assays when comparing the two isomers .

Lipophilicity Partition coefficient Drug-likeness prediction

Alkaline Hydrolysis Rate Differentiation: Meta-Substituted Phenyl Benzoate Hydrolyzes Faster Than Para-Substituted Analog

Second-order rate constants (k2) for alkaline hydrolysis of phenyl esters of substituted benzoic acids have been measured spectrophotometrically in water at 25 °C, with the meta-chloro substituent producing higher k2 values than the para-chloro due to the stronger inductive electron-withdrawing effect transmitted through the benzoyl ring [1]. The Hammett ρ value for phenyl benzoate alkaline hydrolysis in water is approximately 1.7; applying the σ difference of +0.146 between meta-Cl and para-Cl yields a predicted k2(meta-Cl)/k2(para-Cl) ratio of approximately 1.8—i.e., the meta-chloro isomer hydrolyzes ~80% faster under identical conditions [1]. This has direct implications for compound shelf-life, reaction workup protocols, and biological assay timing.

Ester hydrolysis kinetics Structure-reactivity correlation Stability profiling

Antifungal Bioactivity Differentiation: 4-Chloro Isomer Shows Activity Against Curvularia lunata and Fusarium oxysporum

4-Formylphenyl 4-chlorobenzoate (the para isomer) has been reported as a potent inhibitor of fungal growth, with demonstrated activity against Curvularia lunata and Fusarium oxysporum f. sp. . The meta-chloro isomer (4-formylphenyl 3-chlorobenzoate) is structurally distinct and, based on established SAR for chlorobenzoate antifungal agents, the position of chlorine modulates target binding and potency [1]. While direct head-to-head MIC data for the 3-chloro vs. 4-chloro isomers are not publicly available, the para isomer's documented antifungal activity establishes that chlorine position is a critical determinant of bioactivity—meaning procurement of the 3-chloro isomer for antifungal screening must be treated as a distinct chemical entity with unknown potency relative to the 4-chloro benchmark .

Antifungal activity Structure-activity relationship Agricultural fungicide screening

Commercial Availability and Procurement Differentiation: The Meta-Chloro Isomer Is Less Commoditized Than the Para-Chloro Isomer

4-Formylphenyl 4-chlorobenzoate (CAS 108577-34-0) is readily available from multiple commercial suppliers (e.g., Fluorochem at ¥4,510/1g, purity ≥95%) and is listed by several chemical marketplaces . In contrast, 4-formylphenyl 3-chlorobenzoate is not widely cataloged with a standardized CAS in major supplier databases; it is primarily offered through custom synthesis or upon request, with pricing and lead times that vary substantially . For procurement teams, this means the 3-chloro isomer typically requires longer lead times and may carry a cost premium over the commoditized 4-chloro isomer—but it also offers exclusivity for novel scaffold development where the meta-chloro electronic profile is structurally required.

Chemical sourcing Custom synthesis Procurement strategy

Steric and Conformational Differentiation: Meta-Chloro Minimizes Ortho Steric Compression While Maintaining Electronic Withdrawal

The ortho-chloro isomer (4-formylphenyl 2-chlorobenzoate) introduces steric compression between the ortho-chlorine and the ester carbonyl, elevating the rotational barrier around the ester C–O bond and potentially distorting the planarity required for efficient crystal packing or receptor binding [1]. The para-chloro isomer places chlorine distal to the ester linkage, minimizing steric influence but reducing electronic withdrawal. The meta-chloro position in 4-formylphenyl 3-chlorobenzoate offers an intermediate steric profile: chlorine is adjacent to the ester attachment point but not ortho to the carbonyl, providing strong inductive withdrawal (σm = +0.373) without the steric penalty observed for the ortho isomer [2]. This balanced steric-electronic profile is advantageous for applications requiring predictable conformational behavior, such as co-crystallization studies and structure-based drug design.

Conformational analysis Steric effects Crystal engineering

4-Formylphenyl 3-Chlorobenzoate: Evidence-Backed Procurement and Application Scenarios


Synthetic Intermediate for Heterocyclic Scaffolds Requiring Meta-Chloro Electronic Tuning

4-Formylphenyl 3-chlorobenzoate serves as a formyl-equipped ester building block for constructing thiazole, thiazolidinone, and hydrazone derivatives, analogous to the established use of 4-formylphenyl benzoate as a precursor for antibacterial heterocyclic scaffolds [1]. The meta-chloro substitution provides stronger electron withdrawal (σm = +0.373 vs. σp = +0.227) compared to the para-chloro analog, enabling finer control over the electrophilicity of the formyl carbon in subsequent condensation reactions—a critical parameter when optimizing reaction yields for Schiff base or Knoevenagel-type transformations [2].

Physicochemical Property Optimization in Drug Discovery: Lipophilicity and Metabolic Stability Screening

The predicted LogP of ~3.4 for the 3-chlorobenzoate scaffold positions this compound in a lipophilicity range suitable for lead-like compound libraries, while the chlorine substituent provides a metabolic soft spot for oxidative metabolism studies [1]. The meta-chloro isomer's distinct electronic and steric profile relative to the para-chloro analog (ΔLogP ≈ 0.19) makes it a valuable comparator compound for structure-property relationship (SPR) campaigns aimed at understanding how chlorine positional isomerism affects microsomal stability, CYP inhibition, and plasma protein binding [2].

Kinetic Probe for Ester Hydrolysis Mechanism Studies: Meta vs. Para Substituent Effect Quantification

The ~80% faster predicted alkaline hydrolysis rate of the meta-chloro isomer compared with the para-chloro analog (based on Hammett ρ = 1.7 and Δσ = +0.146) makes 4-formylphenyl 3-chlorobenzoate a useful kinetic probe for undergraduate and graduate physical organic chemistry laboratory courses [1]. Paired experiments using both the 3-chloro and 4-chloro isomers enable students to directly measure and validate the Hammett linear free-energy relationship, reinforcing the quantitative connection between substituent electronic effects and reaction rates [2].

Crystallography and Co-Crystal Engineering: Balanced Steric-Electronic Profile for Ordered Packing

The meta-chloro position offers a steric profile that avoids the ortho-chloro compression at the ester linkage while maintaining stronger electron withdrawal than the para-chloro isomer (σm = +0.373) [1]. This balanced steric-electronic character makes 4-formylphenyl 3-chlorobenzoate a candidate for co-crystallization studies where halogen bonding interactions (C–Cl···O=C) are being systematically investigated across positional isomer series. The formyl group provides an additional hydrogen-bond acceptor site for supramolecular synthon engineering [2].

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